Peripheral Selectivity: Differential Antagonism by Quaternary vs. Tertiary Naloxone Analogs
BW443C's peripheral site of action is directly demonstrated by its differential sensitivity to antagonism by N-methyl nalorphine (a quaternary antagonist that does not cross the BBB) versus naloxone (a tertiary antagonist that does). The antinociceptive effect of BW443C in the chemically-induced writhing assay was antagonized by intraperitoneal N-methyl nalorphine, whereas the effect of morphine was not [1]. This confirms that BW443C's action is mediated primarily at peripheral opioid receptors, in contrast to morphine's central action.
| Evidence Dimension | Antagonism of Antinociception in Acetic Acid Writhing (Mouse) |
|---|---|
| Target Compound Data | Effect antagonized by N-methyl nalorphine (i.p.) |
| Comparator Or Baseline | Morphine: Effect not antagonized by N-methyl nalorphine (i.p.) |
| Quantified Difference | Qualitative difference in antagonism profile |
| Conditions | Mouse acetic acid-induced writhing model; N-methyl nalorphine (3 mg/kg, i.p.) |
Why This Matters
This data provides a clear mechanistic differentiation, proving that BW443C's effects are peripherally-driven, making it a superior tool for studying peripheral opioid analgesia without central confounds.
- [1] Follenfant RL, Hardy GW, Lowe LA, Schneider C, Smith TW. Antinociceptive effects of the novel opioid peptide BW443C compared with classical opiates; peripheral versus central actions. Br J Pharmacol. 1988;93(1):85-92. View Source
